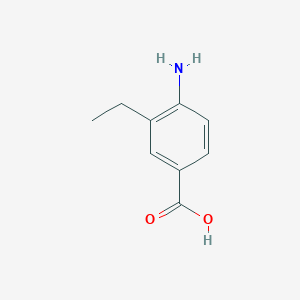

4-Amino-3-ethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBLGQBZWFKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376440 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51688-75-6 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physical properties of 4-Amino-3-ethylbenzoic acid (CAS No: 51688-75-6), a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a foundational understanding of the causality behind these properties and the experimental methodologies used to determine them, ensuring scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of this compound

This compound, a substituted aromatic carboxylic acid, possesses a unique trifecta of functional groups: a primary amine, an ethyl group, and a carboxylic acid. This structural arrangement imparts a specific set of physicochemical characteristics that are crucial for its application in drug discovery as a scaffold for novel therapeutics and in the synthesis of advanced polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, predicting bioavailability, and ensuring the quality and stability of final products.

Core Physicochemical Properties

The physical properties of this compound are summarized below. It is critical to note that while some experimental data is available, many properties are predicted through computational models. These predictions offer valuable estimations but should be confirmed through empirical testing for mission-critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1] |

| Melting Point | 152-154 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 348.3 ± 35.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| pKa (Predicted) | 4.93 ± 0.10 | --INVALID-LINK--[2] |

| LogP (XLogP3) | 1.6 | --INVALID-LINK--[1] |

| Appearance | Brown to reddish-brown solid | --INVALID-LINK--[2] |

| Solubility | See Section 4 for detailed discussion |

Experimental Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broader melting range.[3]

Methodology: Capillary Melting Point Determination

This is a standard and widely accessible method for determining the melting point of a solid organic compound.[4]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[4]

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat distribution.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

The solubility of this compound is a key parameter in drug development, influencing its formulation and bioavailability. Due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Expected Solubility:

-

Aqueous Solubility: Moderate solubility in water is anticipated due to the presence of polar functional groups capable of hydrogen bonding.[5]

-

pH-Dependent Solubility:

-

In acidic solutions (pH < pKa of the carboxylic acid), the amino group will be protonated (-NH₃⁺), increasing aqueous solubility.

-

In alkaline solutions (pH > pKa of the carboxylic acid), the carboxylic acid group will be deprotonated (-COO⁻), also enhancing aqueous solubility.

-

At the isoelectric point, where the net charge is zero, the compound is expected to have its minimum aqueous solubility.

-

-

Organic Solvents: Higher solubility is expected in polar organic solvents such as alcohols (e.g., ethanol, methanol) and DMSO.[5]

Methodology: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.[6]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.[6]

Detailed Protocol:

-

Preparation: An excess of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Shake-Flask Method for Solubility Determination.

Acid-Base Properties: pKa

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of this compound at different pH values. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

-

Carboxylic Acid Group: The predicted pKa of ~4.93 is characteristic of a benzoic acid derivative.[2] The electron-donating nature of the amino and ethyl groups slightly increases the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).

-

Amino Group: The pKa of the anilinium ion (the protonated form of the amino group) is typically around 4.6. However, the presence of the electron-withdrawing carboxylic acid group will lower this value.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.

Principle: The compound is dissolved in water and titrated with a standard acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized.

Spectral Properties: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the amine protons, and the carboxylic acid proton. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals will be influenced by the nature of the substituents on the aromatic ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

-

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl group.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching bands.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aromatic amine C-N bond.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 165.

-

Fragmentation: Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[9][10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. By integrating available experimental data with predictive models and established analytical methodologies, researchers and drug development professionals can gain a robust understanding of this important chemical entity. The protocols and theoretical background presented herein serve as a valuable resource for guiding experimental design, ensuring data quality, and ultimately accelerating the development of novel chemical applications.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 51688-75-6 [amp.chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. who.int [who.int]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-ethylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-ethylbenzoic acid is an important synthetic building block, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, including a carboxylic acid handle, an amino group for further functionalization, and an ethyl substitution that can influence steric interactions and physicochemical properties, make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the analytical and safety protocols necessary for its effective use in a research and development setting.

Core Properties and Data

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 51688-75-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically ≥95-98% | [2][3] |

Synthesis Methodologies

While specific, detailed synthetic protocols for this compound are not as prevalent in the literature as for its methyl analog, the synthesis can be approached through established organic chemistry transformations. A common strategy involves the functionalization of a suitable precursor, such as a nitrotoluene derivative, followed by oxidation and reduction steps.

A plausible synthetic workflow is outlined below, drawing parallels from the synthesis of the closely related 4-amino-3-methylbenzoic acid.[4]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Example (Adapted from 4-Amino-3-methylbenzoic acid synthesis)

The following protocol for the synthesis of 4-amino-3-methylbenzoic acid illustrates the key chemical transformations that can be adapted for the ethyl analog.[4]

Step 1: Reduction of 3-Methyl-4-nitrobenzoic Acid

-

Charging the Autoclave: In a suitable autoclave, combine 3-methyl-4-nitrobenzoic acid (1.0 mol), methanol (1.2 L), and a palladium on activated charcoal catalyst (4 g).

-

Hydrogenation: Seal the autoclave and stir the mixture. Introduce hydrogen gas to a pressure of approximately 5250 Torr.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 10 hours.

-

Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Remove the solid catalyst by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the solid product, 4-amino-3-methylbenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in contemporary drug discovery is as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders.[2]

Caption: Role of this compound in PROTAC design.

The carboxylic acid and amino moieties of this compound provide versatile handles for covalent attachment within the linker or as part of the E3 ligase ligand of a PROTAC. The ethyl group can be strategically employed to probe steric pockets in the target protein or E3 ligase, potentially enhancing binding affinity and selectivity.

While this compound is a key intermediate, its derivatives are also explored for a range of biological activities, including as anti-inflammatory and analgesic agents, drawing parallels from the applications of other aminobenzoic acid isomers.[5]

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in synthesis and biological assays. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reversed-phase HPLC method can be adapted for the analysis of this compound and its isomers.[6]

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, and filter before injection.

Caption: General workflow for HPLC analysis.

Spectroscopic Methods for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amino group (N-H stretches).

Safety and Handling

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Clean mouth with water and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the synthesis of targeted protein degraders highlights its importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its successful application in research and development.

References

- 1. This compound | C9H11NO2 | CID 2762776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. helixchrom.com [helixchrom.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Amino-3-ethylbenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability. This technical guide provides an in-depth exploration of the solubility of 4-Amino-3-ethylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. While specific experimental solubility data for this compound is not extensively published, this guide will leverage established principles of physical organic chemistry and data from analogous structures to present a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. We will delve into the intrinsic properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for its empirical solubility determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical characteristics. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Estimated: ~164-172 °C | Based on 4-Amino-3-methylbenzoic acid[2] |

| pKa (predicted) | pKa1 ~2.4 (carboxyl group), pKa2 ~4.9 (amino group) | Based on 4-Aminobenzoic acid[3][4] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Theoretical Solubility Profile in Common Organic Solvents

The "like dissolves like" principle serves as a fundamental guide to predicting solubility. The presence of a polar carboxylic acid group and an amino group, capable of hydrogen bonding, alongside a non-polar ethyl group and benzene ring, suggests a nuanced solubility profile for this compound.

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | 78.5 | Protic, Polar | Low to Moderate | The polar amino and carboxylic acid groups can form hydrogen bonds with water. However, the non-polar ethyl group and benzene ring will limit solubility. Solubility is expected to increase with temperature.[5] |

| Methanol | 32.7 | Protic, Polar | High | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating both the polar functional groups of the molecule. |

| Ethanol | 24.6 | Protic, Polar | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond will lead to good solubility.[5] |

| Acetone | 20.7 | Aprotic, Polar | Moderate to High | Acetone is a polar aprotic solvent. It can accept hydrogen bonds from the carboxylic acid and amino groups, but cannot donate them. The presence of a non-polar methyl group also contributes to solvating the non-polar parts of the solute. |

| Ethyl Acetate | 6.0 | Aprotic, Moderately Polar | Moderate | Ethyl acetate is a moderately polar solvent that can accept hydrogen bonds. Its larger non-polar component will interact favorably with the ethyl and phenyl groups of the solute. |

| Dichloromethane (DCM) | 9.1 | Aprotic, Non-polar | Low to Moderate | DCM is a relatively non-polar solvent. While it can interact with the non-polar regions of the molecule, it is a poor hydrogen bond acceptor and will not effectively solvate the polar functional groups. |

| Toluene | 2.4 | Aprotic, Non-polar | Low | Toluene is a non-polar aromatic solvent. It will primarily interact with the benzene ring and the ethyl group through van der Waals forces, but will not effectively solvate the polar amino and carboxylic acid groups. |

| Hexane | 1.9 | Aprotic, Non-polar | Very Low | Hexane is a non-polar aliphatic solvent and is expected to have very poor interaction with the polar functional groups of this compound, leading to very low solubility. |

In-depth Discussion of Solute-Solvent Interactions

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent.

-

The Role of the Carboxylic Acid and Amino Groups: The carboxylic acid (-COOH) and amino (-NH₂) groups are the primary drivers of polarity and hydrogen bonding in the molecule. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). The amino group can act as a hydrogen bond donor. In protic solvents like alcohols, strong hydrogen bonding interactions between the solute and solvent molecules will lead to high solubility.

-

The Influence of the Ethyl Group: The ethyl (-CH₂CH₃) group, being an alkyl group, is non-polar and contributes to the lipophilicity of the molecule. This group will have favorable van der Waals interactions with non-polar solvents. In polar solvents, the ethyl group can disrupt the hydrogen-bonding network of the solvent, which can negatively impact solubility.

-

The Benzene Ring: The aromatic ring is a large, non-polar moiety. It will contribute to the solubility in non-polar aromatic solvents like toluene through π-π stacking interactions.

-

Zwitterionic Character: In aqueous solutions, aminobenzoic acids can exist as zwitterions, where the carboxylic acid protonates the amino group. This intramolecular acid-base reaction can influence solubility, as the zwitterionic form is highly polar but may have strong intermolecular interactions in the solid state, leading to a higher lattice energy that needs to be overcome for dissolution.

The interplay of these factors means that this compound will likely exhibit its highest solubility in polar protic solvents that can effectively solvate both its polar and non-polar regions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. This compound | C9H11NO2 | CID 2762776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [guidechem.com]

- 6. enamine.net [enamine.net]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-ethylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-ethylbenzoic acid (C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol ), a substituted aromatic compound of interest in chemical synthesis and drug development.[1] The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a technical resource for researchers and professionals, offering not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment.

Causality in Experimental Design: Solvent Selection

The choice of a suitable deuterated solvent is a critical first step in NMR analysis. For this compound, the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂) complicates this decision. These functional groups can undergo proton exchange with protic solvents or interact with reactive solvents, leading to peak broadening or signal loss.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for such molecules. Its high polarity effectively solubilizes the compound, while its aprotic nature minimizes the exchange of the labile amine and carboxylic acid protons, allowing for their observation in the ¹H NMR spectrum.[2] Furthermore, its relatively high boiling point is a practical consideration for sample stability.[2] Chloroform-d (CDCl₃) could also be used, but the acidic and amine protons may be broader or exchange more readily.[2]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the range of -1 to 13 ppm to ensure all signals, including the carboxylic acid proton, are observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A spectral width of 0-200 ppm is standard for most organic molecules.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~7.6 | d | 1H | Aromatic CH |

| H-5 | ~7.5 | dd | 1H | Aromatic CH |

| H-6 | ~6.7 | d | 1H | Aromatic CH |

| -NH₂ | ~4.9 | br s | 2H | Amino Protons |

| -CH₂- | ~2.5 | q | 2H | Ethyl Methylene |

| -CH₃ | ~1.1 | t | 3H | Ethyl Methyl |

| -COOH | ~12.0 | br s | 1H | Carboxylic Acid |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~168 | Carboxylic Acid |

| C-4 | ~148 | Aromatic C-NH₂ |

| C-1 | ~132 | Aromatic C-COOH |

| C-2 | ~130 | Aromatic CH |

| C-5 | ~128 | Aromatic CH |

| C-3 | ~120 | Aromatic C-CH₂CH₃ |

| C-6 | ~115 | Aromatic CH |

| -CH₂- | ~22 | Ethyl Methylene |

| -CH₃ | ~15 | Ethyl Methyl |

In-depth Interpretation:

-

Aromatic Region (¹H NMR): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments. The proton ortho to the carboxylic acid (H-2) will be the most downfield, followed by the proton between the two substituents (H-5). The proton ortho to the electron-donating amino group (H-6) will be the most upfield. The coupling patterns (doublet and doublet of doublets) will reflect the ortho and meta relationships between these protons.

-

Aliphatic Region (¹H NMR): The ethyl group will present as a classic quartet for the methylene (-CH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

-

Labile Protons (¹H NMR): The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (often >10 ppm). The amino protons will also appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

Aromatic Carbons (¹³C NMR): The carbon atoms directly attached to the electron-withdrawing carboxylic acid group (C-1) and the electron-donating amino group (C-4) will have characteristic chemical shifts. The remaining aromatic carbons can be assigned based on established substituent effects.

-

Aliphatic Carbons (¹³C NMR): The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups. Data from similar aminobenzoic acids provide a reliable basis for these predictions.[5][6][7]

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~2960 | C-H stretch | Ethyl Group (-CH₂CH₃) |

| ~1680 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid (-COOH) |

| ~830 | C-H bend (out-of-plane) | Substituted Benzene |

In-depth Interpretation:

-

N-H and O-H Stretching Region: A key feature will be a very broad absorption from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this broad band will be two sharper peaks around 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches of the primary amine group.

-

Carbonyl Stretch: A strong, sharp absorption around 1680 cm⁻¹ is a definitive indicator of the C=O stretch of the carboxylic acid.

-

Aromatic Region: Absorptions for the C=C stretching vibrations of the benzene ring are expected around 1600 and 1500 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-O stretching and C-H bending vibrations, which are unique to the molecule's overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI prevents the fragmentation of the molecule, ensuring that the molecular ion is readily observed.[8]

Causality in Experimental Design: Ionization Mode

ESI can be performed in either positive or negative ion mode.[9]

-

Positive Ion Mode ([M+H]⁺): The basic amino group is readily protonated, making this mode highly effective. The observed ion will have an m/z corresponding to the molecular weight plus the mass of a proton.

-

Negative Ion Mode ([M-H]⁻): The acidic carboxylic acid group can be deprotonated. This mode is also a viable option.

For initial analysis, positive ion mode is often preferred for molecules containing an amine, as they are typically more basic than the corresponding carboxylic acid is acidic.[10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[9]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500 to ensure the molecular ion is detected.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted MS Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Mode | Predicted m/z | Ion |

| Positive ESI | 166.0863 | [M+H]⁺ |

| Negative ESI | 164.0717 | [M-H]⁻ |

In-depth Interpretation:

-

Molecular Ion Peak: The most critical piece of information from the ESI-MS spectrum is the presence of the protonated molecule, [M+H]⁺, at an m/z of approximately 166. This peak confirms the molecular weight of the compound as 165 g/mol .

-

High-Resolution MS: Using a high-resolution mass spectrometer (e.g., a TOF or Orbitrap), the exact mass of the ion can be determined with high precision (e.g., to four decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₁₁NO₂) by comparing the measured exact mass to the theoretical exact mass.

-

Fragmentation: ESI is a soft ionization technique, so minimal fragmentation is expected.[8] However, by increasing the energy in the collision cell (in a tandem MS experiment, MS/MS), controlled fragmentation can be induced to provide further structural information. For example, a common fragmentation pathway would be the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key amine and carboxylic acid functional groups. Finally, mass spectrometry verifies the molecular weight and, with high resolution, the elemental composition. This comprehensive spectroscopic dataset is indispensable for confirming the identity and purity of this compound in research and development settings.

References

- 1. This compound | C9H11NO2 | CID 2762776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 4-Amino-3-ethylbenzoic Acid

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of drug discovery and materials science, the identification of novel molecular scaffolds with the potential for broad applicability is a paramount objective. 4-Amino-3-ethylbenzoic acid, a substituted derivative of para-aminobenzoic acid (PABA), represents one such molecule of significant interest. While the parent PABA scaffold is a well-established building block in a plethora of therapeutic agents and industrial compounds, the specific contributions of an ethyl group at the 3-position remain a largely unexplored frontier.[1][2] This guide serves as a technical exploration for researchers, chemists, and drug development professionals, delineating the promising, albeit nascent, research applications of this compound. By drawing logical inferences from the established biological activities and chemical utility of structurally analogous compounds, we will illuminate the potential of this molecule as a cornerstone for next-generation pharmaceuticals and advanced materials.

The strategic placement of an ethyl group ortho to the amine functionality introduces unique steric and electronic properties. This substitution can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, thereby offering a nuanced approach to modulating biological activity and material characteristics. This document will provide a comprehensive overview of these potential applications, complete with proposed experimental workflows and the scientific rationale underpinning these explorations.

Part 1: Pharmaceutical Development - A New Generation of Therapeutics

The PABA moiety is a privileged scaffold in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] The introduction of an ethyl group in this compound presents a compelling opportunity to fine-tune these activities and develop novel therapeutic candidates.

Antimicrobial Agents: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of PABA have a long history in this domain, most notably as precursors to sulfonamide antibiotics.[1] Furthermore, Schiff bases derived from PABA have demonstrated potent, broad-spectrum antimicrobial activity.[4]

Proposed Research Workflow:

A logical first step would be the synthesis of a library of Schiff base derivatives of this compound by condensing it with a variety of aromatic aldehydes.

Caption: Proposed workflow for the synthesis and antimicrobial screening of this compound derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve 1 equivalent of this compound in ethanol.

-

Addition: Add 1.1 equivalents of the selected aromatic aldehyde to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale: The ethyl group may enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes. The antimicrobial activity of these novel compounds can then be evaluated against a panel of clinically relevant bacteria and fungi using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Derivatives of closely related aminobenzoic acids have been investigated for their potential as analgesic and anti-inflammatory drugs.[5] This suggests that this compound could serve as a valuable starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammation.

Potential Molecular Targets:

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2)

-

Lipoxygenase (LOX) enzymes

-

Pro-inflammatory cytokine production (e.g., TNF-α, IL-6)

Proposed Research Avenue:

Synthesis of amide and ester derivatives of this compound could yield compounds with potent anti-inflammatory activity. For instance, acylation of the amino group or esterification of the carboxylic acid could lead to novel COX inhibitors.

Anticancer Therapeutics: Exploring Novel Cytotoxic Agents

The PABA scaffold is present in several anticancer agents.[2] The structural novelty of this compound provides an opportunity to develop derivatives with unique mechanisms of cytotoxicity. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR inhibitors.[6]

Proposed Research Strategy:

A combinatorial chemistry approach could be employed to generate a diverse library of this compound derivatives. High-throughput screening of this library against a panel of cancer cell lines could identify lead compounds for further development.

Part 2: Materials Science - Engineering Novel Polymers and Dyes

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and high-performance dyes.

Polymer Chemistry: A Building Block for Advanced Polymers

Substituted aminobenzoic acids can be used as monomers in the synthesis of polyamides and polyesters.[5] The incorporation of this compound into polymer backbones could impart desirable properties such as enhanced thermal stability, improved mechanical strength, and altered solubility.[7]

Potential Polymer Architectures:

-

Polyamides: Through polycondensation reactions involving the amino and carboxylic acid functionalities.

-

Polyimides: After conversion to a diamine or dianhydride monomer.

-

Functionalized Polymers: By incorporating the monomer into existing polymer matrices to introduce specific functionalities.

Caption: Potential pathways for the utilization of this compound in polymer synthesis.

Rationale: The ethyl group can disrupt polymer chain packing, potentially leading to materials with increased solubility and lower melting points compared to polymers derived from unsubstituted PABA. These properties could be advantageous in applications requiring solution processability.

Dyes and Pigments: Tuning Photophysical Properties

The chromophoric properties of aminobenzoic acid derivatives make them suitable for use in the synthesis of azo dyes and other pigments.[5] The electronic effect of the ethyl group, while modest, can influence the absorption and emission spectra of dyes derived from this compound.

Proposed Synthetic Route for Azo Dyes:

-

Diazotization: Reaction of the amino group of this compound with nitrous acid to form a diazonium salt.

-

Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

The resulting dyes could find applications in textiles, printing inks, and as colorants for plastics.

Conclusion: A Call for Exploration

This compound stands as a molecule with considerable, yet largely unexplored, potential. The logical extrapolation from its structurally related counterparts suggests promising avenues for research in both pharmaceutical development and materials science. This guide has outlined several key areas where the unique properties imparted by the 3-ethyl substituent could lead to the development of novel antimicrobial agents, anti-inflammatory drugs, anticancer therapeutics, advanced polymers, and high-performance dyes. It is our hope that this technical overview will inspire and equip researchers to unlock the full potential of this versatile chemical building block. The path forward requires a systematic and creative exploration of the synthetic and biological landscapes surrounding this compound, a journey that promises to yield exciting discoveries and valuable innovations.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Safe Handling of 4-Amino-3-ethylbenzoic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Amino-3-ethylbenzoic acid (CAS No. 51688-75-6). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and guidelines herein are synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of experimental work.

Section 1: Compound Profile and Significance

This compound is an aromatic amino acid derivative.[1][2] Like other substituted benzoic acids, it serves as a versatile building block in organic synthesis. Its structural motifs are relevant in medicinal chemistry and materials science, often used as an intermediate in the development of more complex molecules, including potential therapeutic agents.[3] A thorough understanding of its properties is the first step toward safe and effective utilization.

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 51688-75-6[1][2] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Molecular Weight | 165.19 g/mol [1][2] |

| Synonyms | Benzoic acid, 4-amino-3-ethyl-[1] |

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is predicated on a clear understanding of the intrinsic hazards of a substance. The hazard profile for this compound, based on available data and analysis of structurally similar compounds, necessitates careful handling.[4][5]

GHS Hazard Classification

The following classification summarizes the primary health risks associated with this compound.

| Hazard Class | Hazard Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[6] |

| Eye Irritation | H319 | Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[6] |

Toxicological Profile: Understanding the Risks

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.

-

Dermal Hazard (Irritation & Sensitization): Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[6] More critically, as a potential sensitizer, repeated exposure may lead to an allergic skin reaction (allergic contact dermatitis), where subsequent, even minimal, contact can trigger a more severe response.[6][7] This causality underscores the importance of preventing all skin contact through appropriate gloves and protective clothing.

-

Ocular Hazard (Serious Irritation): The compound is a serious eye irritant.[6] Contact with the eyes can cause significant pain, redness, and potentially damage to the cornea if not promptly and thoroughly flushed. The mechanism involves direct chemical irritation to the sensitive mucous membranes of the eye.

-

Respiratory Hazard (Irritation): As a fine powder, this compound poses an inhalation risk.[6] The particles can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath. This necessitates handling the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne dust.

Physicochemical Properties and Stability

-

Appearance: Typically a solid crystalline powder.[3]

-

Stability: The compound is generally stable under normal laboratory storage conditions.[7] However, related aromatic amines can be sensitive to air and light, which may cause degradation or discoloration over time.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate exothermic or otherwise hazardous reactions.[9][10]

Section 3: A Proactive Safety Framework: The Hierarchy of Controls

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier of protection.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Chemical Fume Hood: All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and prevent respiratory exposure.[11]

-

General Laboratory Ventilation: The laboratory should be equipped with a ventilation system that ensures a high rate of air exchange, preventing the accumulation of chemical vapors or dusts in the general workspace.

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[11]

Administrative Controls: Standardizing Safe Practices

These are work policies and procedures that reduce exposure duration, frequency, and severity.

-

Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for this compound before commencing work.

-

Access Control: Designate specific areas for the storage and handling of this compound.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all procedures involving this compound, even when using engineering controls.[14][15] It serves as the last line of defense against exposure.

| Protection Type | Specific Requirement | Rationale |

| Eye/Face | Chemical safety goggles with side shields.[12][16] | Protects against dust particles and accidental splashes, mitigating the serious eye irritation hazard.[6] |

| Hand | Chemical-resistant nitrile gloves.[12][14] | Provides a barrier against skin contact, preventing irritation and potential sensitization.[6] Gloves must be inspected before use and disposed of after handling.[8] |

| Body | A fully buttoned laboratory coat. | Protects skin on the arms and body from coming into contact with spilled material.[12][16] |

| Respiratory | NIOSH-approved respirator (e.g., N95) | Required if handling large quantities or if there is a potential for dust generation outside of a fume hood.[12][17] |

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

General Handling and Weighing Protocol

-

Preparation: Confirm the fume hood is operational. Don all required PPE (lab coat, goggles, nitrile gloves).

-

Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

-

Handling: Keep the container with this compound closed when not in use.[9]

-

Weighing: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.

-

Post-Transfer: Securely close the primary container. Clean the spatula and any affected surfaces within the hood.

-

Completion: Dispose of the bench liner and gloves in the designated solid chemical waste container. Wash hands thoroughly.

Storage Protocol

-

Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[13]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[9]

-

Labeling: The container must be clearly labeled with the chemical name and all relevant hazard warnings.

Spill Response Protocol (Solid Powder)

This protocol applies to minor spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).

Caption: Step-by-step workflow for a minor solid chemical spill.

-

Evacuate & Alert: Alert personnel in the immediate area and restrict access.[18]

-

Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.

-

PPE: Wear the minimum PPE: double nitrile gloves, safety goggles, and a lab coat.

-

Avoid Dust: DO NOT sweep the dry powder. This will aerosolize the irritant particles.[7]

-

Containment & Cleanup: Gently cover the spill with paper towels dampened with water. This will wet the powder and prevent it from becoming airborne.[19] Carefully wipe the material from the outside in, placing the contaminated towels into a heavy-duty plastic bag.

-

Decontamination: Once the bulk of the material is removed, wipe the area down with soap and water.

-

Disposal: Seal the bag containing all cleanup materials, label it as hazardous waste, and arrange for disposal according to institutional protocols.[18][20]

Waste Disposal Protocol

-

Segregation: All waste contaminated with this compound (e.g., gloves, weigh paper, cleanup materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Compliance: Do not mix this waste with other waste streams.[8] Disposal must be carried out through an approved waste disposal company, adhering to all local and national regulations.[13][20]

Section 5: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[12][13]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[9][13] If skin irritation or a rash develops, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][13] Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[12] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7]

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10]

References

- 1. This compound | C9H11NO2 | CID 2762776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 51688-75-6 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. fishersci.com [fishersci.com]

- 14. PPE and Safety for Chemical Handling [acsmaterial.com]

- 15. sams-solutions.com [sams-solutions.com]

- 16. newreachglobal.com [newreachglobal.com]

- 17. realsafety.org [realsafety.org]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 19. ehs.utk.edu [ehs.utk.edu]

- 20. aksci.com [aksci.com]

The Unsung Precursor: A Technical Guide to 4-Amino-3-ethylbenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 4-Amino-3-ethylbenzoic acid, a molecule situated at the intersection of synthetic chemistry and pharmaceutical development. While the specific historical genesis of this compound is not prominently documented in scientific literature, its existence and utility can be understood as a logical progression in the exploration of substituted aminobenzoic acids. This guide elucidates its probable synthetic pathway, physicochemical characteristics, and potential as a versatile building block in medicinal chemistry.

I. Historical Context: An Evolution of Substituted Anthranilates

The history of this compound is intrinsically linked to the broader exploration of p-aminobenzoic acid (PABA) and its derivatives. PABA, a vital intermediate in the biosynthesis of folate in microorganisms, has been a cornerstone in the development of sulfonamide antibacterial agents and various other therapeutics.[1] The strategic placement of substituents on the PABA scaffold allows for the fine-tuning of a molecule's steric and electronic properties, a fundamental principle in rational drug design.

The introduction of small alkyl groups, such as methyl or ethyl, ortho to the amino group, as seen in this compound and its close analog 4-Amino-3-methylbenzoic acid, serves several key purposes in medicinal chemistry. These include:

-

Conformational Restriction: The ortho-alkyl group can restrict the rotation of the adjacent amino and carboxylic acid functionalities, influencing the molecule's preferred conformation and its interaction with biological targets.

-

Modulation of Lipophilicity: The addition of an ethyl group increases the lipophilicity of the parent PABA molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Shielding: The alkyl group can sterically hinder metabolic attack on the amino group, potentially increasing the compound's in vivo stability.

While a singular "discovery" of this compound is not readily identifiable, its synthesis and investigation are a natural extension of the systematic exploration of substituted aromatic compounds that has been a continuous effort in organic and medicinal chemistry for over a century.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 51688-75-6 | PubChem[2] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not reported | |

| Solubility | Slightly soluble in water (predicted) |

III. Synthesis of this compound: A Plausible Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from a commercially available or readily synthesized precursor. This proposed pathway is based on well-established and robust chemical transformations commonly employed in organic synthesis.

Step 1: Nitration of 3-Ethylbenzoic Acid

The initial step involves the regioselective nitration of 3-ethylbenzoic acid to yield 3-ethyl-4-nitrobenzoic acid. The ethyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The directing effects of the activating ethyl group will dominate, leading to nitration at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group will favor nitration at the para position.

Caption: Step 1: Nitration of 3-Ethylbenzoic Acid.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 3-ethyl-4-nitrobenzoic acid to an amino group, yielding the target compound, this compound. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

Caption: Step 2: Reduction of 3-Ethyl-4-nitrobenzoic Acid.

IV. Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Materials and Equipment:

-

3-Ethylbenzoic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Palladium on carbon (10%)

-

Methanol

-

Ethyl acetate

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

Part 1: Synthesis of 3-Ethyl-4-nitrobenzoic Acid

-

In a round-bottom flask, carefully dissolve 3-ethylbenzoic acid in concentrated sulfuric acid with stirring.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Dry the crude 3-ethyl-4-nitrobenzoic acid in a vacuum oven.

Part 2: Synthesis of this compound

-

In a hydrogenation flask, dissolve the crude 3-ethyl-4-nitrobenzoic acid in methanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Place the flask on a hydrogenation apparatus and subject the mixture to a hydrogen atmosphere (typically 2-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Wash the Celite pad with methanol to recover any adsorbed product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

V. Applications in Drug Development and Research

While specific drugs containing the this compound moiety are not prevalent, its structural features make it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility lies in its ability to be readily derivatized at both the amino and carboxylic acid functional groups.

Potential areas of application include:

-

Scaffold for Combinatorial Libraries: The dual functionality of this compound makes it an ideal scaffold for the creation of combinatorial libraries of amides, esters, and other derivatives for high-throughput screening against various biological targets.

-

Analgesic and Anti-inflammatory Agents: The related compound, 4-Amino-3-methylbenzoic acid, is known as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. It is plausible that derivatives of this compound could exhibit similar activities.

-

Enzyme Inhibitors: The benzoic acid scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound could be exploited to design targeted inhibitors for enzymes where the ortho-ethyl group can occupy a specific hydrophobic pocket in the active site.

VI. Future Outlook

The full potential of this compound as a building block in drug discovery remains to be explored. Future research efforts could focus on the systematic synthesis and biological evaluation of libraries of its derivatives. Advances in computational chemistry and molecular modeling can aid in the rational design of novel compounds based on this scaffold for specific therapeutic targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of versatile building blocks like this compound will be paramount.

References

A-Technical-Guide-to-4-Amino-3-ethylbenzoic-Acid-and-Its-Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-ethylbenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. The document elucidates the structural formula, physicochemical properties, and isomeric landscape of this molecule. A key focus is placed on the positional isomers, detailing their unique characteristics and the analytical methodologies required for their differentiation. This guide is intended to serve as a foundational resource for professionals engaged in research and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern drug discovery and material science. The specific nature and placement of functional groups on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. This compound, with its amino, ethyl, and carboxylic acid moieties, presents a versatile scaffold for the synthesis of novel compounds. Understanding its structure and the nuances of its isomers is paramount for its effective utilization in targeted applications.

Core Compound: this compound

Structural Formula and Chemical Identity

This compound is an organic compound with the molecular formula C9H11NO2.[1][2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and an ethyl group. The IUPAC name for this compound is this compound.[1]

Key Identifiers:

The structural arrangement of the functional groups is crucial. The amino group is positioned para to the carboxylic acid, and the ethyl group is ortho to the amino group and meta to the carboxylic acid.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 165.078978594 Da | PubChem[1] |

| Purity | min 98% | Various Suppliers[2][3] |

Isomeric Landscape of C9H11NO2

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a substituted benzene ring like this compound, positional isomerism is the most significant type.[4] This arises from the different possible arrangements of the amino, ethyl, and carboxylic acid groups on the benzene ring.

Key Positional Isomers

The relative positions of the three substituents on the benzene ring can vary, leading to a number of positional isomers. Each isomer possesses a unique set of physical and chemical properties that can significantly impact its biological activity and synthetic utility.[5]

Below is a comparative table of some key positional isomers of ethylaminobenzoic acid. Note that this is not an exhaustive list, but represents some of the common variations.

| IUPAC Name | CAS Number | Key Structural Difference |

| This compound | 51688-75-6 | Amino and Carboxyl groups are para; Ethyl is ortho to Amino. |

| 3-Amino-4-ethylbenzoic acid | 20635-46-3 | Amino and Carboxyl groups are meta; Ethyl is para to Amino. |

| 2-Amino-5-ethylbenzoic acid | 6970-17-8 | Amino and Carboxyl groups are ortho; Ethyl is meta to Amino. |

| Ethyl 4-aminobenzoate (Benzocaine) | 94-09-7 | Functional group isomer (ester).[6] |

| Ethyl 3-aminobenzoate | 582-33-2 | Functional group isomer (ester).[7][8] |

| Ethyl 2-aminobenzoate | 87-25-2 | Functional group isomer (ester).[9][10] |

Note: The table includes functional group isomers (esters) for a broader perspective on the isomeric landscape.

Caption: Isomeric Landscape of C9H11NO2

Analytical Differentiation of Isomers

Distinguishing between positional isomers is a critical task in quality control and research. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-donating amino group and the electron-withdrawing carboxylic acid group. For instance, the splitting pattern of the aromatic protons in this compound will be distinct from its isomers due to the different symmetry and electronic environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (N-H stretches of the amino group, O-H and C=O stretches of the carboxylic acid). While it may not definitively distinguish all positional isomers on its own, subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can provide corroborating evidence.